Topterone

説明

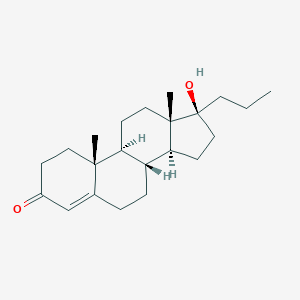

Structure

3D Structure

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSOOHLAZHOTHJ-GUCLMQHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209417 | |

| Record name | Topterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60607-35-4 | |

| Record name | Topterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Topterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WPB17ZK1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topterone: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topterone (17α-propyltestosterone), developmental code WIN-17665, is a steroidal antiandrogen that was investigated for the topical treatment of androgen-dependent skin conditions such as acne. It demonstrated significant antiandrogenic activity in preclinical animal models by competitively inhibiting the androgen receptor. However, subsequent clinical trials in humans failed to demonstrate efficacy in reducing sebum production or acne lesions. This discrepancy highlighted the limitations of the preclinical models used and ultimately led to the discontinuation of its development. This document provides a detailed technical overview of the discovery, development, mechanism of action, and eventual cessation of the this compound program.

Discovery and Synthesis

This compound was developed as a potent, topically active antiandrogen with the goal of minimizing systemic side effects. The synthesis of 17α-propyltestosterone involves the alkylation of a testosterone (B1683101) precursor.

Experimental Protocol: Synthesis of 17α-Propyltestosterone

-

Protection of the 3-keto group: The 3-keto group of an appropriate testosterone precursor is protected, for example, by forming a ketal.

-

Formation of the 17-alkoxide: The 17β-hydroxyl group is deprotonated using a strong base to form the corresponding alkoxide.

-

Alkylation at C17: The alkoxide is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the propyl group at the 17α position.

-

Deprotection: The protecting group at the 3-position is removed to regenerate the 3-keto group, yielding this compound.

-

Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Caption: Generalized synthetic pathway for this compound.

Preclinical Development

Preclinical studies were primarily focused on establishing the antiandrogenic activity of this compound using both in vitro and in vivo models.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor (AR). In the presence of androgens like testosterone or dihydrotestosterone (B1667394) (DHT), this compound binds to the AR, preventing the receptor's conformational change, dimerization, nuclear translocation, and subsequent transcription of androgen-responsive genes.[1]

Caption: Signaling pathway illustrating this compound's antagonism at the androgen receptor.

In Vitro Androgen Receptor Binding

Experimental Protocol: Competitive Androgen Receptor Binding Assay

-

Receptor Source: Cytosol is prepared from the ventral prostates of castrated rats, which are a rich source of androgen receptors.

-

Radioligand: A constant concentration of a high-affinity radiolabeled androgen, such as [³H]-DHT, is used.

-

Competition: The radioligand and cytosol are incubated with increasing concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its binding affinity.

In Vivo Preclinical Efficacy

The primary model for assessing the in vivo topical activity of this compound was the hamster flank organ model.

Experimental Protocol: Hamster Flank Organ Assay

-

Animal Model: The flank organs of Syrian golden hamsters are sebaceous glands that are highly sensitive to androgens. Castrated male hamsters are often used, with androgen stimulation provided by subcutaneous injection of testosterone or DHT to induce flank organ growth.

-

Treatment: A solution or vehicle containing this compound is applied topically to one flank organ, while the contralateral organ receives the vehicle alone, serving as a control.

-

Duration: The treatment is typically applied daily for a period of several weeks.

-

Endpoint Measurement: At the end of the study, the animals are euthanized, and the flank organs are excised. The size (area or diameter) of the pigmented spot and the volume or weight of the sebaceous glands are measured. Histological analysis is also performed to assess the effect on sebaceous gland morphology.

Table 1: Summary of Preclinical In Vivo Data for this compound

| Animal Model | Administration | Key Findings | Reference |

| Castrated, androgen-stimulated male hamsters | Topical | Inhibited flank organ development stimulated by both testosterone and DHT.[1] | Chakrabarty et al., 1980[1] |

| Castrated, androgen-stimulated male hamsters | Topical | Daily doses of ≥0.25 mg significantly reduced the area of treated flank organs and sebaceous glands. Showed little to no systemic activity. | A study comparing it with other antiandrogens. |

Clinical Development

Following the promising preclinical data, this compound (referred to as 17-α-propyltestosterone or 17-PT in clinical publications) was advanced into clinical trials for the treatment of acne.

Clinical Trials

Two key double-blind, placebo-controlled studies were conducted to evaluate the efficacy of topical this compound in humans.[2]

Experimental Protocol: Clinical Trial for Acne Efficacy

-

Study Design: A randomized, double-blind, vehicle-controlled trial.

-

Patient Population: Subjects with mild to moderate facial acne.

-

Intervention: Patients applied a 4% this compound solution in 80% alcohol or the vehicle alone to the affected area twice daily.

-

Duration: The treatment period was typically 12-16 weeks.

-

Efficacy Endpoints: The primary endpoints were the reduction in inflammatory and non-inflammatory acne lesion counts from baseline. Sebum excretion rate was also measured in a separate study.

-

Safety Assessments: Monitoring of local and systemic adverse events.

Clinical Trial Results

The clinical trials yielded disappointing results, failing to replicate the antiandrogenic effects observed in the hamster model.

Table 2: Summary of this compound Clinical Trial Data

| Study Objective | Number of Subjects | Formulation | Duration | Key Outcome | Reference |

| Sebosuppressive Activity | 20 | 4% 17-PT in 80% alcohol | - | Ineffective in reducing sebum excretion rate. | Marsden & Shuster, 1989[2] |

| Acne Efficacy | 44 | 4% 17-PT in 80% alcohol | - | Ineffective in reducing the number of inflammatory acne lesions compared to placebo. | Marsden & Shuster, 1989 |

Interestingly, a study on percutaneous absorption showed that the total absorption in humans was 7.7% of the applied dose, which was significantly higher than the 1.0% absorption in the hamster. This indicates that the lack of efficacy was not due to poor drug delivery into the skin.

Discontinuation of Development

The development of this compound was discontinued (B1498344) due to a definitive lack of clinical efficacy. The failure of a compound that was potent in the hamster flank organ model to show any effect in human acne raised significant questions about the predictive validity of this animal model for human sebaceous gland response.

Caption: Logical flow leading to the discontinuation of this compound.

Conclusion

The history of this compound serves as a critical case study in drug development, particularly in the field of dermatology. While it demonstrated a clear mechanism of action and potent preclinical activity, its failure in clinical trials underscored the species-specific differences in skin pharmacology. The sebaceous gland of the hamster flank organ is now understood to be more sensitive to antiandrogens than the human sebaceous gland. The this compound program, though unsuccessful, provided invaluable insights that have informed the subsequent development and evaluation of topical antiandrogens for acne and other androgen-mediated skin disorders.

References

An In-depth Technical Guide to the Synthesis of the Steroidal Antiandrogen WIN-17665 (Danazol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of WIN-17665, a steroidal antiandrogen commonly known as Danazol (B1669791). Danazol is a synthetic steroid derivative with weak androgenic activity that has been utilized in the treatment of various medical conditions, including endometriosis and fibrocystic breast disease. This document details the synthetic pathway, starting from the readily available steroid precursor, 17α-ethynyltestosterone (ethisterone). Each synthetic step is presented with detailed experimental protocols derived from established literature, accompanied by quantitative data to ensure reproducibility. The guide also includes visualizations of the synthetic workflow to facilitate a clear understanding of the process.

Introduction

WIN-17665, chemically known as (17α)-pregna-2,4-dien-20-yno[2,3-d]isoxazol-17-ol, and more widely recognized as Danazol, is a synthetic steroid that exhibits antiandrogenic, antiestrogenic, and antiprogestogenic properties. Its therapeutic effects are primarily mediated through the suppression of the pituitary-ovarian axis, leading to a reduction in gonadotropin release. The synthesis of Danazol involves the construction of an isoxazole (B147169) ring fused to the A-ring of a steroid nucleus. This guide will focus on a common and effective synthetic route commencing from 17α-ethynyltestosterone.

Overall Synthetic Pathway

The synthesis of WIN-17665 (Danazol) from 17α-ethynyltestosterone can be achieved in a two-step process. The first step involves the introduction of a formyl group at the C-2 position of the steroid's A-ring to yield 2-hydroxymethylene-17α-ethynyltestosterone. The subsequent and final step is the condensation of this intermediate with hydroxylamine (B1172632) hydrochloride to form the characteristic fused isoxazole ring of Danazol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step in the synthesis of WIN-17665. The quantitative data is summarized in tables for clarity and ease of comparison.

Step 1: Synthesis of 2-Hydroxymethylene-17α-ethynyltestosterone

The introduction of the hydroxymethylene group at the C-2 position is achieved through a formylation reaction, typically using ethyl formate (B1220265) as the formylating agent and a strong base such as sodium ethoxide.

Experimental Protocol:

To a solution of 17α-ethynyltestosterone (29 g) in pyridine (B92270) (600 mL), ethyl formate (48 mL) and a solution of sodium ethoxide in ethanol (B145695) (60.0 g of 8 wt% solution) are added under a nitrogen atmosphere. The reaction mixture is stirred at room temperature (20 ± 2 °C) for 72 hours. Following the reaction period, the mixture is worked up to yield the crude 2-hydroxymethylene-17α-ethynyltestosterone.[1]

| Parameter | Value | Reference |

| Starting Material | 17α-Ethynyltestosterone | [1] |

| Reagent 1 | Pyridine | [1] |

| Reagent 2 | Ethyl Formate | [1] |

| Reagent 3 | Sodium Ethoxide (8 wt% in ethanol) | [1] |

| Temperature | 20 ± 2 °C | |

| Reaction Time | 72 hours | |

| Product | 2-Hydroxymethylene-17α-ethynyltestosterone |

Step 2: Synthesis of WIN-17665 (Danazol)

The final step involves the cyclization of the 2-hydroxymethylene intermediate with hydroxylamine hydrochloride to form the isoxazole ring.

Experimental Protocol:

In a reaction flask, the crude 2-hydroxymethylene-17α-ethynyltestosterone (15.0 g) is combined with hydroxylamine hydrochloride (3.5 g), anhydrous sodium acetate (B1210297) (3.8 g), and glacial acetic acid (450 mL). The mixture is heated to and stirred at 75 ± 2 °C for 3.5 hours. After the reaction is complete, the mixture is cooled to room temperature and poured into 1000 mL of ice water. The resulting precipitate is collected by suction filtration, washed with water until neutral, and dried to afford the crude Danazol. The crude product can be purified by recrystallization from ethyl acetate.

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxymethylene-17α-ethynyltestosterone | |

| Reagent 1 | Hydroxylamine Hydrochloride | |

| Reagent 2 | Anhydrous Sodium Acetate | |

| Solvent | Glacial Acetic Acid | |

| Temperature | 75 ± 2 °C | |

| Reaction Time | 3.5 hours | |

| Product | WIN-17665 (Danazol) | |

| Yield (after purification) | 84.7% | |

| Melting Point (purified) | 222-224 °C |

Visualization of Key Processes

To further elucidate the synthetic process, the following diagrams illustrate the logical flow of the synthesis and the key chemical transformation.

Conclusion

The synthesis of WIN-17665 (Danazol) is a well-established process that can be efficiently carried out from 17α-ethynyltestosterone. The two-step sequence involving formylation followed by isoxazole ring formation provides a reliable route to this important steroidal antiandrogen. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize and study this compound. Adherence to the specified reaction conditions is crucial for achieving high yields and purity of the final product.

References

Early Studies on Topterone (WIN-17665): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topterone (developmental code name: WIN-17665), also known as 17α-propyltestosterone, is a steroidal antiandrogen that emerged from early drug discovery efforts as a topically active agent.[1][2] First reported in 1978, its primary therapeutic target was androgen-dependent skin conditions such as acne.[1][2] The principal mechanism of action for this compound is the inhibition of androgen-dependent processes through competitive binding to the cytosolic androgen receptor.[3] This document provides a technical guide to the foundational preclinical research on this compound, summarizing its endocrine profile, mechanism of action, and the key experimental models used in its evaluation. Due to the limited availability of full-text early publications, this guide focuses on the qualitative findings and established experimental frameworks.

Endocrine Profile

Early investigations into the endocrine profile of this compound were conducted in several animal models, including rats, rabbits, and hamsters. These studies revealed a dual activity profile for the compound.

When administered systemically, this compound exhibited both antiandrogenic and progestational effects. However, a key characteristic of this compound is its localized action when applied topically. At a high topical dose of 1 g/kg/day, it did not elicit a systemic antiandrogenic response. A minimal progestational response was observed at a topical dose of 32 mg/kg/day. No other endocrine activities were detected in these early studies.

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism by which this compound exerts its antiandrogenic effects is through competitive antagonism of the androgen receptor (AR). In androgen-responsive tissues, testosterone (B1683101) is often converted to the more potent dihydrotestosterone (B1667394) (DHT), which then binds to the cytosolic AR. This hormone-receptor complex translocates to the nucleus and modulates gene expression, leading to androgenic effects.

This compound was shown to inhibit the stimulation of the hamster flank organ by both testosterone and dihydrotestosterone. This suggests that this compound acts by binding to the cytosolic androgen receptor, thereby preventing the binding of androgens and the subsequent downstream signaling cascade. Interestingly, progesterone (B1679170) was found to only inhibit the stimulation by testosterone, highlighting a mechanistic difference.

The following diagram illustrates the proposed mechanism of action for this compound.

Experimental Protocols

Hamster Flank Organ Assay for Topical Antiandrogenicity

The hamster flank organ is a sebaceous gland-rich structure that is highly sensitive to androgens, making it a standard model for evaluating antiandrogenic compounds.

Experimental Workflow:

-

Animal Model: Immature, castrated male golden Syrian hamsters are typically used to minimize endogenous androgen levels.

-

Androgen Stimulation: The flank organs are stimulated to grow by the administration of testosterone or dihydrotestosterone, often via subcutaneous injection or implantation.

-

Topical Treatment: A solution of this compound is applied topically to one flank organ, while the contralateral organ often serves as a control, receiving only the vehicle.

-

Treatment Period: The treatment is carried out over a defined period, for example, several weeks.

-

Endpoint Assessment: At the end of the study, the size of the flank organs is measured. This can be done through direct measurement of the pigmented spot or by histological analysis of the sebaceous gland area.

The following diagram illustrates a generalized workflow for the hamster flank organ assay.

Androgen Receptor Binding Assay

To determine the affinity of this compound for the androgen receptor, a competitive binding assay would have been employed. These assays measure the ability of a test compound to displace a radiolabeled androgen from the receptor.

Generalized Protocol:

-

Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from androgen-sensitive tissues, such as the prostate of castrated rats or hamsters.

-

Incubation: The cytosolic preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

The following diagram outlines a typical workflow for an androgen receptor competitive binding assay.

Synthesis of 17α-Propyltestosterone

The following diagram provides a representative logical workflow for the synthesis of a 17α-alkylated testosterone, which would be conceptually similar to the synthesis of this compound.

References

Endocrine profile of 17α-propyltestosterone in vivo

An In-Depth Technical Guide to the In Vivo Endocrine Profile of 17α-Propyltestosterone (Topterone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

17α-propyltestosterone, also known by its developmental code name Win 17,665 and as this compound, is a steroidal derivative of testosterone (B1683101). Contrary to what its name might imply, in vivo research has characterized it not as a typical androgenic or anabolic agent, but as a potent antiandrogen. Its primary mechanism of action is the competitive antagonism of the androgen receptor (AR). This guide synthesizes the available in vivo data to present a comprehensive overview of its endocrine profile, focusing on its mechanism, experimental validation, and theoretical effects on the broader endocrine system.

Mechanism of Action: Androgen Receptor Antagonism

The primary endocrine effect of 17α-propyltestosterone is mediated through its interaction with the androgen receptor. Unlike testosterone or dihydrotestosterone (B1667394) (DHT), which bind to and activate the AR to initiate downstream gene transcription, 17α-propyltestosterone acts as a competitive inhibitor.

The key findings indicate that 17α-propyltestosterone exerts its antiandrogenic action by binding with the cytosolic androgen receptors[1]. This binding prevents the native ligands, testosterone and DHT, from activating the receptor. This inhibitory action has been demonstrated to block the physiological effects of androgens in specific tissues[1].

Signaling Pathway: Androgen Receptor Inhibition

The following diagram illustrates the mechanism by which 17α-propyltestosterone (this compound) inhibits the canonical androgen signaling pathway.

Caption: Mechanism of Androgen Receptor Antagonism by this compound.

Experimental Protocols & Findings

The foundational in vivo research on 17α-propyltestosterone was conducted using the hamster flank organ model, a well-established method for assessing androgenic and antiandrogenic activity. The flank organs are sebaceous gland structures whose growth is highly dependent on androgen stimulation.

Hamster Flank Organ Assay

-

Objective: To determine the effect of 17α-propyltestosterone on androgen-stimulated flank organ development.

-

Animal Model: Castrated immature male hamsters. Castration removes the endogenous source of testosterone, making the flank organs responsive only to externally administered androgens.

-

Methodology:

-

Animals were castrated to create a baseline state with minimal androgen activity.

-

Androgenic stimulation was provided by administering testosterone or dihydrotestosterone, leading to the growth and development of the flank organ.

-

17α-propyltestosterone (Win 17,665) was applied topically to the flank organs of animals receiving androgen stimulation.

-

The development (e.g., size, weight) of the flank organ was measured and compared between groups.

-

-

Controls: A control group receiving only the androgen (testosterone or DHT) was used for comparison. Another compound, progesterone, was also tested for its inhibitory effects[1].

Experimental Workflow

References

Topterone: A Comprehensive Technical Review of its Role in Sebaceous Gland Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topterone (17α-propyltestosterone), a steroidal antiandrogen, has demonstrated a notable capacity for the suppression of sebaceous gland activity. This document provides an in-depth technical overview of the mechanism of action, preclinical and clinical evidence, and the experimental methodologies used to evaluate the efficacy of this compound in reducing sebum production. Through a detailed examination of its interaction with the androgen receptor and its effects on sebocyte function, this whitepaper aims to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, endocrinology, and pharmaceutical development.

Introduction

Sebaceous glands, key components of the pilosebaceous unit, are responsible for the production of sebum, a complex mixture of lipids that lubricates the skin and hair. The activity of these glands is primarily regulated by androgens, with dihydrotestosterone (B1667394) (DHT) being the most potent agonist. Overstimulation of sebaceous glands by androgens leads to excessive sebum production (seborrhea), a primary factor in the pathogenesis of acne vulgaris.

This compound, also known as 17α-propylmesterolone, emerged as a promising topical agent for the management of androgen-mediated skin disorders.[1] Its chemical structure, a modification of testosterone (B1683101), allows it to act as a competitive antagonist at the androgen receptor, thereby mitigating the downstream effects of androgens on sebocytes. This document will explore the foundational research that established the role of this compound in sebaceous gland suppression.

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism by which this compound exerts its inhibitory effect on sebaceous glands is through competitive antagonism of the androgen receptor (AR).[1] Androgens, such as testosterone and its more potent metabolite DHT, diffuse into sebocytes and bind to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, initiating the transcription of genes involved in sebocyte proliferation, differentiation, and lipid synthesis.[2][3]

This compound, due to its structural similarity to endogenous androgens, binds to the AR but does not induce the conformational changes necessary for transcriptional activation. By occupying the receptor, it prevents the binding of agonist androgens like DHT, thereby inhibiting the downstream signaling cascade that leads to increased sebum production.[1]

References

The Scientific Odyssey of Topterone: A Historical and Technical Guide to a Pioneering Topical Antiandrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topterone, also known by its developmental code name WIN-17665 and chemical name 17α-propyltestosterone, represents a significant chapter in the quest for effective topical treatments for androgen-mediated skin disorders. First reported in 1978, this steroidal antiandrogen was developed with the aim of locally counteracting the effects of androgens on the skin, primarily for conditions like acne vulgaris. Despite its promising mechanism of action, this compound was ultimately never marketed due to insufficient efficacy in clinical studies. This technical guide provides an in-depth historical context of this compound's journey in dermatology research, detailing its mechanism of action, the preclinical models used for its evaluation, and its place in the broader landscape of topical antiandrogen development.

The Androgen-Sebaceous Gland Axis: The Rationale for this compound

Androgens, particularly dihydrotestosterone (B1667394) (DHT), are the primary drivers of sebaceous gland growth and sebum production. This physiological process is a key factor in the pathogenesis of acne vulgaris. The mechanism involves the binding of androgens to cytosolic androgen receptors (AR) within sebocytes, leading to the translocation of the androgen-AR complex into the nucleus. Inside the nucleus, this complex binds to androgen response elements (AREs) on DNA, initiating the transcription of genes responsible for sebocyte proliferation and lipid synthesis.

This compound was designed as a competitive antagonist at the androgen receptor. By binding to the AR in sebocytes, it was intended to prevent the binding of endogenous androgens like testosterone (B1683101) and DHT, thereby blocking the downstream signaling cascade that leads to increased sebum production and sebaceous gland hypertrophy.

Signaling Pathway of Androgen Action in Sebocytes and the inhibitory action of this compound.

Caption: Androgen signaling in sebocytes and this compound's mechanism of action.

Preclinical Evaluation: The Hamster Flank Organ Model

A cornerstone of preclinical research for topical antiandrogens is the hamster flank organ model. This specialized sebaceous structure is highly sensitive to androgens, making it an ideal in vivo assay to assess the efficacy of compounds like this compound. The size and pigmentation of the flank organ are directly correlated with androgenic stimulation.

Experimental Workflow: Hamster Flank Organ Assay

The general protocol for evaluating a topical antiandrogen using this model is as follows:

Caption: Generalized experimental workflow for the hamster flank organ assay.

Key Findings from Preclinical Studies

Research demonstrated that this compound effectively inhibited the flank organ development stimulated by both testosterone and dihydrotestosterone when applied topically.[1] This was a crucial finding, as it indicated that this compound acted directly at the androgen receptor level, downstream of the conversion of testosterone to the more potent DHT. Notably, these studies also suggested that this compound's antiandrogenic effects were localized to the site of application, with minimal systemic absorption or effects.[2]

Clinical Development and Outcomes: A Story of Unmet Expectations

While preclinical data were promising, the translation to clinical efficacy in humans proved challenging. This compound was investigated for the treatment of acne, but it failed to demonstrate a significant therapeutic benefit over vehicle in clinical trials. This lack of robust efficacy ultimately led to the discontinuation of its development.

Unfortunately, detailed quantitative data from these clinical trials are not widely available in published literature, a common outcome for investigational drugs that do not proceed to regulatory approval. The table below summarizes the known information about this compound's development.

| Developmental Aspect | Details |

| Compound Name | This compound |

| Developmental Code | WIN-17665 |

| Chemical Name | 17α-propyltestosterone |

| Molecular Formula | C₂₂H₃₄O₂ |

| Mechanism of Action | Competitive Androgen Receptor Antagonist |

| Proposed Indication | Acne Vulgaris |

| Key Preclinical Model | Hamster Flank Organ Assay |

| Reported Outcome | Development discontinued (B1498344) due to poor effectiveness |

The Legacy of this compound and the Rise of New Topical Antiandrogens

The story of this compound is not one of failure, but rather a critical stepping stone in the development of topical dermatological therapies. The challenges faced during its development highlighted the complexities of topical drug delivery, receptor binding kinetics in human skin, and the need for highly potent and selective compounds.

The scientific journey initiated by early antiandrogens like this compound has paved the way for a new generation of topical androgen receptor inhibitors. A notable successor is Clascoterone, which was approved by the FDA for the treatment of acne. The development of Clascoterone benefited from the foundational understanding of topical antiandrogen pharmacology established by the research into its predecessors.

Conclusion

This compound holds a significant place in the history of dermatological research. It was a pioneering effort to target the hormonal drivers of acne at the skin level, thereby avoiding the systemic side effects of oral antiandrogens. While it did not achieve clinical success, the research surrounding this compound provided invaluable insights into the pharmacology of topical antiandrogens and the challenges of their development. The lessons learned from its journey have undoubtedly contributed to the eventual success of newer agents in this class, offering hope for more targeted and effective treatments for androgen-mediated skin conditions.

References

Topterone: A Comprehensive Technical Guide on Physicochemical Properties for Research Professionals

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical properties of Topterone (also known as 17α-propyltestosterone or WIN-17665), a steroidal antiandrogen. The information herein is curated for researchers, scientists, and professionals in drug development, offering a centralized resource to support further investigation and application of this compound.

Chemical Identity and Core Properties

This compound is a synthetic androstane (B1237026) steroid with a propyl group at the C17α position. This structural feature is central to its antiandrogenic activity.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₃₄O₂ | [1] |

| Molar Mass | 330.51 g/mol | [1] |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |

| CAS Number | 60607-35-4 | [1] |

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from formulation to bioavailability.

| Parameter | Value | Notes |

| Melting Point | 114.6-116.0 °C | |

| Boiling Point | 459.8 ± 45.0 °C | Predicted value |

| pKa | 15.13 ± 0.60 | Predicted value |

| logP (Octanol-Water) | 4.5 | Predicted value |

| Solubility | Water: Practically InsolubleEthanol: SolubleDMSO: Soluble | Qualitative data. Quantitative values are not readily available in the literature. Steroids, in general, exhibit low aqueous solubility. |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that promotes androgen-responsive gene expression.

The binding of an androgen (testosterone or DHT) to the Androgen Receptor in the cytoplasm initiates a conformational change. This complex then translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of target genes, leading to various physiological androgenic effects. This compound, by competitively binding to the Androgen Receptor, prevents this cascade from being initiated by endogenous androgens.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample.

Methodology: A reverse-phase HPLC method can be employed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically used for steroid analysis. The exact ratio should be optimized for this compound.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240-250 nm for α,β-unsaturated ketones).

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Injection Volume: 10-20 µL.

-

Analysis: The retention time and peak area of this compound are determined. Purity is calculated based on the relative peak areas.

Stability Studies

Objective: To assess the stability of this compound under various conditions.

Methodology:

-

Samples of this compound are stored under controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[2]

-

At specified time points (e.g., 0, 3, 6, 12 months), samples are withdrawn.

-

The samples are analyzed for purity and degradation products using a validated stability-indicating HPLC method.

-

Physical properties such as appearance and melting point can also be monitored.

Conclusion

This technical guide consolidates the available physicochemical data for this compound, providing a foundational resource for the scientific community. While key parameters have been outlined, further experimental validation, particularly for solubility and logP, is encouraged to build a more comprehensive profile of this compound for advanced research and development applications.

References

Methodological & Application

Application Notes and Protocols for Topterone in the Hamster Flank Organ Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topterone, also known as 17α-propyltestosterone, is a potent, topically active anti-androgen. Its mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to the cytosolic androgen receptor.[1] The hamster flank organ model is a well-established in vivo assay for evaluating the efficacy of anti-androgenic compounds.[2] This is because the flank organs of hamsters are rich in sebaceous glands and hair follicles, the growth and function of which are highly dependent on androgen stimulation.[2][3] Consequently, this model is particularly relevant for the preclinical assessment of drugs targeting androgen-dependent skin conditions.

These application notes provide a detailed overview of the experimental protocol for utilizing this compound in the hamster flank organ model, including data on its effects and a summary of the underlying signaling pathways.

Data Presentation

| This compound Dose Range (Topical Application) | Expected Qualitative Effect on Flank Organ Size | Expected Histological Changes in Sebaceous Glands | Systemic Anti-androgenic Effects |

| Low | Minimal to no significant reduction in size. | Little to no change in sebaceous gland size or number. | Unlikely. |

| Medium (e.g., similar to effective doses of other anti-androgens like 0.3 mg - 3 mg Spironolactone) [4] | Noticeable and statistically significant reduction in the size of the treated flank organ. | Reduction in the size and number of sebaceous gland lobules. | Expected to be minimal to none, demonstrating localized action. |

| High (e.g., concentrations approaching those used in clinical trials, such as 4% solutions) | Marked and significant reduction in flank organ size, approaching maximal inhibition. | Significant atrophy of sebaceous glands. | Potential for some systemic absorption and effects, although this compound is noted for its local activity. |

Signaling Pathways

The development and growth of the hamster flank organ are regulated by the androgen signaling pathway. This compound exerts its inhibitory effect by directly competing with the potent androgen, dihydrotestosterone (DHT), for binding to the androgen receptor.

Caption: Androgen signaling in the hamster flank organ and the inhibitory action of this compound.

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature for assessing anti-androgenic compounds in the hamster flank organ model.

Animal Model and Preparation

-

Animal Species: Male Syrian Golden Hamsters (Mesocricetus auratus).

-

Age: Young adult (e.g., 8-10 weeks old).

-

Housing: House animals individually to prevent fighting and flank organ damage. Maintain on a long-day light cycle (e.g., 14-16 hours of light) to ensure optimal testicular function and androgen production.

-

Preparation for Testosterone-Stimulated Model (Optional but Recommended for Reduced Variability):

-

Castrate the male hamsters bilaterally under appropriate anesthesia.

-

Allow a post-operative recovery period of at least two weeks to ensure the regression of endogenous androgen-dependent structures.

-

Initiate testosterone stimulation by implanting a Silastic capsule containing testosterone subcutaneously or through daily subcutaneous injections of testosterone propionate. This provides a consistent level of androgen stimulation.

-

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in the hamster flank organ model.

Preparation and Application of this compound

-

Vehicle Selection: A common vehicle for topical application is an ethanol-propylene glycol solution or an 80% alcohol solution. The vehicle should be non-irritating and capable of solubilizing this compound.

-

This compound Solution Preparation: Prepare different concentrations of this compound in the chosen vehicle.

-

Application:

-

Gently clip the hair around the flank organs for clear visibility and application.

-

Apply a precise volume (e.g., 25-50 µL) of the this compound solution or vehicle control to the surface of one flank organ daily. The contralateral flank organ can be left untreated or treated with the vehicle to serve as an internal control.

-

Data Collection and Analysis

-

Flank Organ Size Measurement:

-

Measure the largest diameter and the diameter perpendicular to it of the pigmented area of the flank organ using a calibrated caliper at regular intervals (e.g., weekly).

-

The size of the flank organ can be expressed as the area (product of the two diameters).

-

-

Histological Analysis:

-

At the end of the study, euthanize the hamsters and excise the flank organs.

-

Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

-

Prepare serial sections and stain with Hematoxylin and Eosin (H&E).

-

Perform morphometric analysis to determine the area of the sebaceous glands using computer-assisted planimetry.

-

-

Statistical Analysis:

-

Compare the mean flank organ size and sebaceous gland area between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

-

Conclusion

The hamster flank organ model is a robust and reliable method for assessing the anti-androgenic properties of compounds like this compound. The protocols outlined above, in conjunction with an understanding of the underlying androgen signaling pathway, provide a solid framework for conducting these preclinical studies. While specific dose-response data for this compound is not detailed in the available literature, the qualitative expectation of a dose-dependent reduction in flank organ and sebaceous gland size is well-supported. Researchers should establish their own dose-response curves to quantify the potency of this compound in their specific experimental setup.

References

- 1. Mechanism of action of 17 alpha-propyltestosterone in inhibiting hamster flank organ development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The hamster flank organ model: is it relevant to man? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hair follicle response of the golden Syrian hamster flank organ to continuous testosterone stimulation using silastic capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiandrogenic effects of topically applied spironolactone on the hamster flank organ - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Androgen Receptor Binding Assay Using Topterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and maintenance of male reproductive tissues and secondary sexual characteristics.[1] Its dysregulation is implicated in various pathologies, most notably prostate cancer. Consequently, the AR is a significant therapeutic target for the development of novel drugs. Topterone (17α-propyltestosterone), a steroidal antiandrogen, was developed for topical administration but was never commercialized due to limited efficacy.[2] Nevertheless, it serves as a relevant tool compound for in vitro studies of AR binding and function.

This document provides a detailed protocol for a competitive androgen receptor binding assay, which can be utilized to determine the binding affinity of test compounds such as this compound. Additionally, it outlines the fundamental principles of androgen receptor signaling.

Androgen Receptor Signaling Pathway

Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), mediate their effects primarily through the androgen receptor.[1] The canonical AR signaling pathway involves the binding of an androgen to the AR in the cytoplasm, which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the AR into the nucleus. Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: Classical Androgen Receptor Signaling Pathway.

Data Presentation: Comparative Binding Affinities

| Compound | Type | IC50 (nM) | Relative Binding Affinity (RBA) % |

| Dihydrotestosterone (DHT) | Agonist | 3.2[3] | 100[3] |

| Testosterone | Agonist | ~50 | ~6.4 |

| Methyltrienolone (R1881) | Agonist | - | High Affinity Synthetic Agonist |

| Cyproterone Acetate | Antagonist | 4.4 | ~73 |

| Bicalutamide | Antagonist | ~300 | Low |

| Flutamide (Hydroxyflutamide) | Antagonist | ~700 | Low |

| This compound | Antagonist | Not Available | Expected to be low |

Note: IC50 and RBA values can vary depending on the specific assay conditions and the source of the androgen receptor.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.

1. Materials and Reagents

-

Androgen Receptor Source: Rat prostate cytosol or recombinant human androgen receptor.

-

Radioligand: [³H]-R1881 (Methyltrienolone)

-

Test Compound: this compound

-

Reference Compounds: Dihydrotestosterone (DHT), Cyproterone Acetate

-

Buffers and Solutions:

-

Assay Buffer (TEDG Buffer): Tris-HCl (pH 7.4), EDTA, Dithiothreitol (DTT), Glycerol.

-

Wash Buffer: Assay Buffer with a lower concentration of glycerol.

-

Scintillation Cocktail

-

-

Equipment:

-

Microcentrifuge tubes

-

Pipettes

-

Refrigerated centrifuge

-

Scintillation counter

-

Vortex mixer

-

2. Experimental Workflow Diagram

Caption: Workflow for AR Competitive Binding Assay.

3. Detailed Methodology

a. Preparation of Reagents:

-

Prepare the Assay Buffer (TEDG) and store it at 4°C.

-

Prepare stock solutions of the test compound (this compound) and reference compounds (DHT, Cyproterone Acetate) in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Perform serial dilutions of the stock solutions to obtain a range of concentrations for the competition assay.

b. Assay Procedure:

-

Set up microcentrifuge tubes for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled ligand), and competitive binding (radioligand + receptor + test compound at various concentrations).

-

To each tube, add the appropriate amount of Assay Buffer.

-

Add a fixed concentration of [³H]-R1881 to all tubes. A typical concentration is in the low nanomolar range.

-

For non-specific binding tubes, add a high concentration of unlabeled DHT (e.g., 1000-fold excess over the radioligand).

-

Add the serially diluted test compound (this compound) or reference compounds to the respective competitive binding tubes.

-

Add the androgen receptor preparation (e.g., rat prostate cytosol) to all tubes. The amount of receptor should be sufficient to bind approximately 10-15% of the total radioligand added.

-

Vortex the tubes gently and incubate them at 4°C for 18-24 hours to allow the binding to reach equilibrium.

c. Separation of Bound and Free Ligand:

-

After incubation, separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Add the separation matrix to each tube, vortex, and incubate on ice for a short period.

-

Centrifuge the tubes at high speed in a refrigerated centrifuge to pellet the separation matrix with the bound receptor-ligand complex.

-

Carefully aspirate the supernatant containing the free radioligand.

d. Quantification and Data Analysis:

-

Add scintillation cocktail to each tube containing the pellet.

-

Vortex thoroughly and measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For the competitive binding tubes, express the results as a percentage of the specific binding in the absence of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

The Relative Binding Affinity (RBA) can be calculated using the following formula: RBA = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Conclusion

The provided protocol offers a robust framework for assessing the binding affinity of compounds to the androgen receptor. While specific binding data for this compound remains elusive, this methodology enables researchers to empirically determine its binding characteristics and compare them to known AR ligands. Understanding the interaction of various compounds with the androgen receptor is crucial for the development of novel therapeutics for androgen-related diseases.

References

Application Notes & Protocols for In Vitro Assessment of Topterone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topterone, also known as 17α-propyltestosterone (developmental code name WIN-17665), is a steroidal antiandrogen designed for topical application.[1] Its primary therapeutic target is the skin, where it aims to counteract the local effects of androgens, which are key drivers in the pathogenesis of conditions such as acne vulgaris. Androgens stimulate sebaceous gland activity, leading to increased sebum production, a central factor in acne development.[2][3] this compound exerts its effects primarily by acting as a competitive antagonist at the androgen receptor (AR).[4][5] These application notes provide detailed in vitro methodologies to characterize the anti-androgenic activity of this compound.

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism of action for this compound is competitive binding to the cytosolic androgen receptor. In androgen-responsive tissues like sebaceous glands, testosterone (B1683101) is often converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the AR, causing the receptor to translocate to the nucleus, bind to Androgen Response Elements (AREs) on target genes, and initiate transcription of genes involved in sebocyte proliferation and lipid synthesis. This compound competes with DHT for binding to the AR, thereby preventing this downstream signaling cascade. While its main role is as an AR antagonist, assessing its potential to inhibit 5α-reductase can provide a more complete profile of its anti-androgenic activity.

Caption: this compound's anti-androgenic mechanism of action.

Key In Vitro Assays & Data Presentation

A panel of in vitro assays is essential to quantify this compound's biological activity. The following table summarizes expected quantitative outputs from these assays.

| Assay Type | Target | Parameter Measured | Example Control | Expected Outcome for this compound |

| Competitive AR Binding | Androgen Receptor (AR) | IC₅₀ (nM) | Dihydrotestosterone (DHT) | Low nM IC₅₀ value |

| AR Reporter Gene | AR-mediated Transcription | IC₅₀ (nM) | Bicalutamide | Dose-dependent inhibition of androgen-induced reporter activity |

| Sebocyte Lipid Assay | Sebocyte Lipogenesis | % Inhibition of Lipid Production | Spironolactone | Dose-dependent reduction in androgen-stimulated lipid accumulation |

| 5α-Reductase Activity | 5α-Reductase Enzyme | IC₅₀ (µM) | Finasteride | Measurable inhibition of Testosterone to DHT conversion |

| Sebocyte Cytokine Assay | Inflammatory Response | % Inhibition of Cytokine Release | Dexamethasone | Reduction in IL-6/IL-8 release stimulated by androgens or C. acnes |

Experimental Protocols

Protocol: Androgen Receptor Competitive Binding Assay

This protocol determines the affinity of this compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Workflow Diagram

Caption: Workflow for the AR competitive binding assay.

Materials & Reagents:

-

Source of AR: Cytosol prepared from ventral prostates of castrated male rats or hamsters, or recombinant human AR.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]DHT) or [³H]-Methyltrienolone (R1881).

-

Test Compound: this compound.

-

Reference Compounds: Unlabeled DHT (for non-specific binding) and a known antagonist like Bicalutamide.

-

Assay Buffer: Tris-HCl buffer with EDTA and glycerol.

-

Separation Agent: Dextran-coated charcoal suspension.

-

Scintillation Cocktail and Scintillation Counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and reference compounds in the assay buffer.

-

Incubation: In microcentrifuge tubes, combine the AR-containing cytosol preparation, a fixed concentration of [³H]DHT (e.g., 1-5 nM), and varying concentrations of this compound or control compounds. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

-

Equilibration: Incubate the mixture for 18-24 hours at 4°C to reach binding equilibrium.

-

Separation: Add cold dextran-coated charcoal suspension to each tube to adsorb unbound radioligand. Incubate for 10 minutes on ice with occasional vortexing.

-

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing AR-bound radioligand) to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the specifically bound [³H]DHT.

Protocol: AR-Mediated Reporter Gene Assay

This functional assay measures this compound's ability to antagonize androgen-induced gene expression.

Workflow Diagram

Caption: Workflow for the AR-mediated reporter gene assay.

Materials & Reagents:

-

Cell Line: Mammalian cells suitable for transfection, such as CHO (Chinese Hamster Ovary) or PC3 (human prostate cancer), or a stable cell line like SEBO662AR.

-

Plasmids: An expression vector for the human androgen receptor (hAR) and a reporter plasmid containing an Androgen Response Element (ARE) driving a luciferase gene.

-

Transfection Reagent: e.g., Lipofectamine.

-

Cell Culture Medium: Appropriate for the chosen cell line, often phenol (B47542) red-free and charcoal-stripped serum to remove endogenous steroids.

-

Agonist: Dihydrotestosterone (DHT).

-

Test Compound: this compound.

-

Luciferase Assay System and a luminometer.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the hAR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing a fixed, sub-maximal concentration of DHT (e.g., 0.1-1 nM) with or without serial dilutions of this compound. Include controls for basal activity (vehicle only) and maximal activation (DHT only).

-

Incubation: Incubate the plates for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.

-

Data Analysis: Normalize the data to the DHT-only control (100% activity). Plot the percentage of luciferase activity against the log concentration of this compound and determine the IC₅₀ value.

Protocol: Sebocyte Lipid Production Assay

This assay assesses the functional impact of this compound on androgen-stimulated lipid synthesis in human sebocytes, a key process in acne pathogenesis.

Workflow Diagram

Caption: Workflow for the sebocyte lipid production assay.

Materials & Reagents:

-

Cell Line: Human sebocyte cell line (e.g., SEBO662).

-

Cell Culture Medium: Sebomed medium or equivalent.

-

Agonist: Dihydrotestosterone (DHT).

-

Test Compound: this compound.

-

Staining Solution: Nile Red fluorescent dye.

-

Fixative: 4% Paraformaldehyde (PFA).

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Fluorescence plate reader or microscope.

Procedure:

-

Cell Culture: Culture sebocytes in appropriate medium until they reach 70-80% confluency.

-

Treatment: Replace the medium with fresh medium containing DHT (e.g., 10-100 nM) and serial dilutions of this compound. Incubate for 48-72 hours to allow for lipid accumulation.

-

Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Staining: Wash the cells again with PBS and stain with Nile Red solution (e.g., 1 µg/mL in PBS) for 15 minutes, protected from light. Nile Red specifically stains intracellular lipid droplets.

-

Measurement: Wash away excess dye with PBS. Measure the fluorescence intensity using a plate reader (e.g., excitation ~485 nm, emission ~590 nm for neutral lipids).

-

Data Analysis: Background-subtract the fluorescence readings. Normalize the data to the DHT-treated control and calculate the percentage inhibition of lipid production for each concentration of this compound.

Protocol: 5α-Reductase Inhibition Assay

This biochemical assay determines if this compound can inhibit the conversion of testosterone to DHT.

Materials & Reagents:

-

Enzyme Source: Homogenates from human or hamster prostate tissue, or microsomes from cells overexpressing 5α-reductase.

-

Substrate: [¹⁴C]- or [³H]-Testosterone.

-

Cofactor: NADPH.

-

Test Compound: this compound.

-

Reference Inhibitor: Finasteride or Dutasteride.

-

Reaction Buffer: e.g., Potassium phosphate (B84403) buffer, pH 6.5.

-

Extraction Solvent: Ethyl acetate (B1210297) or dichloromethane.

-

Thin-Layer Chromatography (TLC) plates and mobile phase (e.g., chloroform:ethyl acetate).

-

Scintillation counter or radio-TLC scanner.

Procedure:

-

Reaction Setup: In a reaction tube, combine the enzyme preparation, NADPH, and varying concentrations of this compound or Finasteride in the reaction buffer.

-

Initiation: Start the reaction by adding radiolabeled testosterone.

-

Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination & Extraction: Stop the reaction by adding the extraction solvent. Vortex thoroughly to extract the steroids into the organic phase.

-

Separation: Centrifuge to separate the phases. Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen.

-

Chromatography: Re-dissolve the dried extract in a small volume of solvent and spot it onto a TLC plate alongside standards for testosterone and DHT. Develop the plate using an appropriate mobile phase.

-

Quantification: Visualize the spots (e.g., using iodine vapor or UV) and quantify the radioactivity in the testosterone and DHT spots using a radio-TLC scanner or by scraping the spots into scintillation vials and counting.

-

Data Analysis: Calculate the percentage conversion of testosterone to DHT for each condition. Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Acne | Preclinical & Clinical Dermatology Research [qima-lifesciences.com]

- 3. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of 17 alpha-propyltestosterone in inhibiting hamster flank organ development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Endocrine Profiling of Topterone in Laboratory Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topterone (17α-propyltestosterone) is a steroidal antiandrogen that was primarily developed for topical application.[1] Its mechanism of action involves the competitive inhibition of dihydrotestosterone (B1667394) (DHT) binding to the androgen receptor, thereby mitigating androgenic effects in target tissues.[2] Systemic administration of this compound has also revealed progestational activity.[3] This document provides detailed application notes and experimental protocols for the comprehensive endocrine profiling of this compound in common laboratory animal models: the rat, the rabbit, and the hamster. These protocols are designed to assess both the antiandrogenic and progestational effects of this compound, as well as its impact on the hypothalamic-pituitary-gonadal (HPG) axis.

Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its antiandrogenic effects by acting as a competitive antagonist at the androgen receptor (AR). In androgen-responsive tissues, testosterone (B1683101) is often converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the AR in the cytoplasm. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of androgen-dependent genes. This compound, due to its structural similarity to androgens, competes with DHT for binding to the AR. However, the this compound-AR complex is either unable to effectively bind to AREs or fails to recruit the necessary co-activators for gene transcription, thus blocking the downstream effects of androgens.

Data Presentation

The following tables are templates for summarizing quantitative data from the described experimental protocols. The values presented are for illustrative purposes and should be replaced with experimentally derived data.

Table 1: Effects of Systemically Administered this compound on Androgen-Dependent Organ Weights in Castrated Male Rats (Hershberger Assay)

| Treatment Group | Dose (mg/kg/day) | Ventral Prostate (mg) | Seminal Vesicles (mg) | Levator Ani Muscle (mg) | Cowper's Gland (mg) | Glans Penis (mg) |

| Vehicle Control | - | 15.2 ± 2.1 | 10.5 ± 1.8 | 120.3 ± 15.7 | 8.1 ± 1.2 | 35.6 ± 4.3 |

| Testosterone Propionate (B1217596) (TP) | 0.4 | 150.7 ± 18.5 | 125.4 ± 15.3 | 250.1 ± 25.9 | 25.3 ± 3.1 | 70.2 ± 8.5 |

| TP + this compound | 10 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

| TP + this compound | 30 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

| TP + this compound | 100 | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

Table 2: Effects of Topically Administered this compound on the Hamster Flank Organ

| Treatment Group | Dose (% solution) | Flank Organ Diameter (mm) | Sebaceous Gland Area (mm²) | Epidermal Thickness (µm) |

| Vehicle Control | - | 10.3 ± 1.5 | 2.5 ± 0.4 | 25.1 ± 3.2 |

| Testosterone (Inducer) | 1% | 25.8 ± 3.1 | 8.2 ± 1.1 | 45.7 ± 5.8 |

| Testosterone + this compound | 1% | Data Placeholder | Data Placeholder | Data Placeholder |

| Testosterone + this compound | 2% | Data Placeholder | Data Placeholder | Data Placeholder |

| Testosterone + this compound | 4% | Data Placeholder | Data Placeholder | Data Placeholder |

Table 3: Progestational Activity of Systemically Administered this compound in Immature Female Rabbits (McPhail Test)

| Treatment Group | Dose (mg/kg/day) | Uterine Weight (g) | Endometrial Gland Proliferation Score (McPhail Scale 1-4) |

| Vehicle Control | - | 0.5 ± 0.1 | 1.0 ± 0.0 |

| Progesterone (B1679170) | 1 | 2.5 ± 0.4 | 3.5 ± 0.5 |

| This compound | 10 | Data Placeholder | Data Placeholder |

| This compound | 32 | Data Placeholder | Data Placeholder |

| This compound | 100 | Data Placeholder | Data Placeholder |

Table 4: Effects of this compound on Serum Hormone Levels in Male Rats

| Treatment Group | Dose (mg/kg/day) | Testosterone (ng/mL) | Dihydrotestosterone (ng/mL) | Luteinizing Hormone (LH) (ng/mL) | Follicle-Stimulating Hormone (FSH) (ng/mL) | Progesterone (ng/mL) |

| Intact Control | - | 3.5 ± 0.8 | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.5 ± 0.6 | 0.8 ± 0.2 |

| Castrated Control | - | <0.1 | <0.05 | 5.8 ± 1.2 | 10.2 ± 2.1 | 0.5 ± 0.1 |

| Castrated + this compound | 30 (systemic) | <0.1 | <0.05 | Data Placeholder | Data Placeholder | Data Placeholder |

| Intact + this compound | 1000 (topical) | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder | Data Placeholder |

Experimental Protocols

Protocol 1: Assessment of Antiandrogenic Activity in Rats (Hershberger Bioassay)

This protocol is adapted from the OECD Test Guideline 441.[2] It is designed to identify substances with androgenic or antiandrogenic properties by measuring the weight changes in five androgen-dependent tissues in castrated male rats.

Workflow for Hershberger Bioassay

Materials:

-

Male Sprague-Dawley rats (post-natal day 35)

-

This compound

-

Testosterone propionate (TP)

-

Vehicle (e.g., corn oil)

-

Surgical instruments for castration

-

Analytical balance

-

Gavage needles or subcutaneous injection supplies

Procedure:

-

Animal Preparation:

-

Acclimatize rats for 7 days upon arrival.

-

At post-natal day (PND) 42, castrate the rats under appropriate anesthesia.

-

Allow a 7-day recovery period for the regression of androgen-dependent tissues.

-

-

Dosing:

-

Randomly assign animals to treatment groups (n=6 per group).

-

Prepare dosing solutions of this compound in the chosen vehicle.

-

Administer the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

For the antiandrogenic assay, co-administer this compound with a daily subcutaneous dose of TP (0.2-0.4 mg/kg).

-

Include vehicle control, TP-only, and positive antiandrogen control (e.g., flutamide) groups.

-

-

Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect and excise the following five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.[3]

-

Remove any adhering fat and connective tissue.

-

-

Organ Weighing:

-

Blot the tissues dry and weigh them to the nearest 0.1 mg.

-

-

Data Analysis:

-

Calculate the mean and standard deviation for each tissue weight within each group.

-

Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the tissue weights of the this compound-treated groups to the TP-only control group. A significant decrease in the weights of at least two of the five tissues indicates antiandrogenic activity.

-

Protocol 2: Assessment of Topical Antiandrogenic Activity in Hamsters (Flank Organ Assay)

The hamster flank organ is a sebaceous gland structure that is highly sensitive to androgens, making it a suitable model for evaluating topical antiandrogens.

Materials:

-

Male Syrian golden hamsters (10-12 weeks old)

-

This compound

-

Testosterone (as an inducer)

-

Vehicle (e.g., ethanol:propylene glycol, 70:30)

-

Calipers

-

Microscope with an imaging system

-

Histology supplies (formalin, paraffin (B1166041), microtome, H&E stain)

Procedure:

-

Animal Preparation and Dosing:

-

Acclimatize hamsters for 7 days.

-

Clip the hair around the flank organs.

-

Apply the testosterone solution to one flank organ and the testosterone plus this compound solution to the contralateral flank organ daily for 3-4 weeks. A vehicle-only group should also be included.

-

-

Macroscopic Evaluation:

-

Measure the diameter of the flank organs using calipers at baseline and at the end of the treatment period.

-

-

Histological Evaluation:

-

At the end of the study, euthanize the animals and excise the flank organs.

-

Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Using a microscope with an imaging system, perform morphometric analysis to determine the sebaceous gland area and epidermal thickness.

-

-

Data Analysis:

-

Compare the changes in flank organ diameter, sebaceous gland area, and epidermal thickness between the this compound-treated and control groups using appropriate statistical tests (e.g., paired t-test). A significant reduction in these parameters indicates topical antiandrogenic activity.

-

Protocol 3: Assessment of Progestational Activity in Rabbits (McPhail Test)

This classic bioassay assesses the progestational activity of a compound by observing its effect on the uterine endometrium of immature female rabbits primed with estrogen.

Materials:

-

Immature female New Zealand white rabbits (0.8-1.2 kg)

-

This compound

-

Progesterone (positive control)

-

Estradiol (B170435) benzoate (B1203000) (for priming)

-

Vehicle (e.g., sesame oil)

-

Surgical instruments for ovariectomy

-

Analytical balance

-

Histology supplies

Procedure:

-

Animal Preparation:

-

Ovariectomize the rabbits and allow a recovery period of 10-14 days.

-

Prime the rabbits with daily subcutaneous injections of estradiol benzoate (5 µ g/day ) for 6 days to induce follicular phase uterine development.

-

-

Dosing:

-

On the day following the last estradiol injection, begin daily subcutaneous injections of this compound, progesterone, or vehicle for 5 consecutive days.

-

-

Necropsy and Uterine Evaluation:

-

On the day after the last injection, euthanize the rabbits.

-